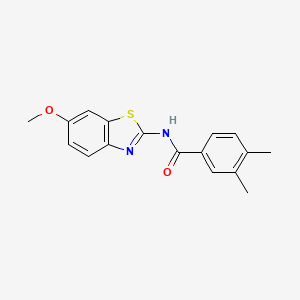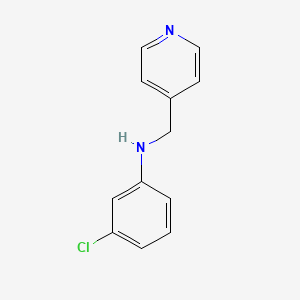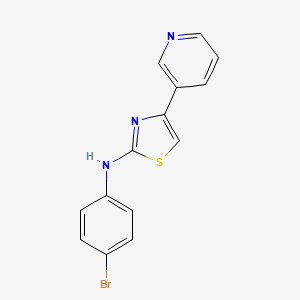![molecular formula C20H28N4O3 B5650511 (3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that are of significant interest in medicinal chemistry and drug development due to their complex structure and potential biological activity. Compounds with similar structural motifs have been explored for various pharmacological properties.
Synthesis Analysis
The synthesis of complex pyrrolidine derivatives, similar to the target compound, often involves multi-step reactions starting from simpler pyrrolidine precursors or related heterocyclic compounds. For example, the stereoselective synthesis of calcium antagonists demonstrated the importance of enantiomeric purity and the role of specific substituents in determining activity, which may be relevant to the synthesis strategies of our target compound (Tamazawa et al., 1986).
Molecular Structure Analysis
The molecular structure analysis of similar compounds often utilizes X-ray crystallography to determine absolute configuration and understand the stereochemistry, which is crucial for biological activity. For instance, the detailed structural analysis of enantiomers of a dihydropyridine derivative revealed insights into stereoselectivity (Tamazawa et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives can include transformations such as acylation, reduction, and cyclization, contributing to the diversity of potential pharmacologically active compounds. The acylation of pyrrolidine derivatives to produce 3-acyltetramic acids illustrates the type of chemical manipulation possible with these structures (Jones et al., 1990).
Propiedades
IUPAC Name |
(3aS,6aS)-5-(cyclobutanecarbonyl)-2-(2-methyl-6-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-5-16-8-17(22-13(2)21-16)23-9-15-10-24(18(25)14-6-4-7-14)12-20(15,11-23)19(26)27/h8,14-15H,3-7,9-12H2,1-2H3,(H,26,27)/t15-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALLPXUTOSUSHE-YWZLYKJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CC3CN(CC3(C2)C(=O)O)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NC(=N1)C)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-5-(cyclobutanecarbonyl)-2-(2-methyl-6-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)

![N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)
![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)

![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)
![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)

![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)